![molecular formula C13H8Cl2O3 B2812635 4-(2,5-Dichlorophenoxy)benzoic acid CAS No. 938228-47-8](/img/structure/B2812635.png)
4-(2,5-Dichlorophenoxy)benzoic acid
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Overview
Description
4-(2,5-Dichlorophenoxy)benzoic acid is a chemical compound with the CAS Number: 938228-47-8 . It has a molecular weight of 283.11 . The IUPAC name for this compound is 4-(2,5-dichlorophenoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-(2,5-Dichlorophenoxy)benzoic acid is 1S/C13H8Cl2O3/c14-9-3-6-11(15)12(7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(2,5-Dichlorophenoxy)benzoic acid is a powder at room temperature . More detailed physical and chemical properties may require laboratory analysis.Scientific Research Applications
Degradation Studies
- Degradation by Fungi : Aspergillus niger, a type of fungus, has been studied for its ability to degrade chlorinated derivatives of benzoic acid and phenoxyacetic acid, which includes compounds like 4-(2,5-Dichlorophenoxy)benzoic acid. This research is significant in understanding how such compounds break down in natural environments like water and soil, potentially introduced as pesticide residues or industrial wastes (Shailubhai et al., 1983).
Antimicrobial Activity
- New Thioureides Derived : The synthesis and antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid were reported, highlighting their specific activities against a range of microorganisms. This research is crucial for the development of new antimicrobial agents, particularly for treating multidrug-resistant infections (Limban et al., 2008).
Environmental Monitoring and Analysis
- Herbicide Detection in Soils : Techniques for determining herbicides, including those structurally similar to 4-(2,5-Dichlorophenoxy)benzoic acid, in soils have been developed. Such studies are essential for environmental monitoring and understanding the impact of herbicide use on soil health (Klöppel et al., 1992).
Advanced Oxidation Processes
- Chromate-Induced Activation of Hydrogen Peroxide : Research has explored the use of chromate as an activator of hydrogen peroxide for the degradation of organic compounds like 4-chlorophenol, which has a structural similarity to 4-(2,5-Dichlorophenoxy)benzoic acid. This study offers insights into advanced oxidation processes for treating contaminated water and the degradation of recalcitrant organic compounds (Bokare & Choi, 2010).
Photocatalysis and Solar Energy
- Photodecomposition of Chlorobenzoic Acids : Investigations into the ultraviolet irradiation of chlorobenzoic acids, including those structurally related to 4-(2,5-Dichlorophenoxy)benzoic acid, have shown their decomposition into hydroxybenzoic acids and benzoic acid. This research is significant for understanding the photolytic degradation of these compounds in the environment (Crosby & Leitis, 1969).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2,5-dichlorophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-6-11(15)12(7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGNBOAPUFISKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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